Cas no 1807067-83-9 (3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride)

3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride
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- Inchi: 1S/C9H5ClF3NO2S/c1-5-2-3-6(4-14)7(9(11,12)13)8(5)17(10,15)16/h2-3H,1H3
- InChI Key: FIAQFCVKHQCWAW-UHFFFAOYSA-N
- SMILES: ClS(C1C(C)=CC=C(C#N)C=1C(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 433
- Topological Polar Surface Area: 66.3
- XLogP3: 2.9
3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011813-1g |
3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride |
1807067-83-9 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride
Introduction to 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807067-83-9)
3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1807067-83-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of functional groups such as a cyano group, a methyl group, and a trifluoromethyl group makes this compound particularly interesting from a structural and functional perspective.
The trifluoromethyl group is a key feature of this molecule, contributing to its unique electronic properties and enhancing its potential as a building block in medicinal chemistry. Trifluoromethyl-substituted compounds often exhibit improved metabolic stability, lipophilicity, and binding affinity to biological targets, making them valuable in drug design. The cyano group introduces a polar character to the molecule, which can influence its solubility and reactivity in various chemical transformations. Additionally, the methyl group provides steric hindrance and can affect the overall conformation of the molecule, further influencing its biological activity.
In recent years, there has been growing interest in sulfonyl chlorides due to their role as versatile intermediates in the synthesis of sulfonamides. Sulfonamides are a class of compounds with broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride functionality allows for easy introduction of sulfonamido groups into target molecules through nucleophilic substitution reactions, making it an indispensable tool in synthetic organic chemistry.
One of the most compelling applications of 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride is in the development of novel pharmaceutical agents. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating sulfonamides that exhibit potent inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), which is crucial for antitumor therapy. The trifluoromethyl group, in particular, has been shown to modulate the binding affinity of these sulfonamides to their target enzymes, leading to improved therapeutic efficacy.
Moreover, the structural features of 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride make it a valuable precursor in agrochemical research. Sulfonyl chlorides are frequently employed in the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The combination of electron-withdrawing groups such as the cyano and trifluoromethyl substituents enhances the reactivity and selectivity of these compounds, making them effective at lower concentrations while minimizing environmental impact.
Recent advancements in computational chemistry have further highlighted the potential of 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride as a scaffold for drug discovery. Molecular modeling studies have revealed that modifications around this core structure can lead to compounds with optimized pharmacokinetic profiles. For example, virtual screening campaigns have identified sulfonamides derived from this intermediate that exhibit promising activity against resistant strains of bacteria. This underscores the importance of sulfonyl chlorides as key starting materials in modern medicinal chemistry.
The synthetic utility of 3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride is further demonstrated by its application in cross-coupling reactions. Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and other transition-metal-catalyzed transformations have been employed to introduce diverse functional groups onto this scaffold. These reactions enable chemists to generate libraries of structurally diverse compounds for high-throughput screening, accelerating the discovery process.
In conclusion,3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807067-83-9) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an ideal candidate for generating biologically active molecules with enhanced properties such as metabolic stability and binding affinity. As research continues to uncover new synthetic strategies and applications for sulfonyl chlorides,3-Cyano-6-methyl-2-(trifluoromethyl)benzenesulfonyl chloride will undoubtedly remain at the forefront of drug discovery efforts.
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